molecular formula C13H21N3O2 B592209 tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 1188264-16-5

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B592209
CAS No.: 1188264-16-5
M. Wt: 251.33
InChI Key: RNKABFNMJPBYKN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring, with a tert-butyl ester group.

Preparation Methods

The synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the tert-butyl ester group . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications .

Properties

IUPAC Name

tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-6-7-14-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKABFNMJPBYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734654
Record name tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-16-5
Record name tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
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